molecular formula C14H12N4O4 B2390746 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1334369-72-0

5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2390746
CAS RN: 1334369-72-0
M. Wt: 300.274
InChI Key: CMACETHCWIALNA-UHFFFAOYSA-N
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Description

“Isoxazole” is a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The “5-methyl” and “3-carboxamide” groups are common functional groups in organic chemistry. The “phenoxymethyl” and “1,3,4-oxadiazol-2-yl” groups suggest that this compound may have been designed for a specific purpose, possibly as a pharmaceutical or as a reagent in organic synthesis.


Molecular Structure Analysis

The molecular structure of isoxazoles is characterized by a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups would add complexity to the structure and potentially influence its physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific functional groups present in the molecule . The “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups in “5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” could potentially participate in a variety of chemical reactions.

Scientific Research Applications

Related Chemical Structures and Research Applications

  • Isoxazole and Oxadiazole Derivatives in Antitumor Activities : Research on isoxazole and oxadiazole derivatives has indicated their potential in antitumor activities. For example, compounds structurally related to oxadiazoles have been studied for their ability to interact with DNA and exhibit antitumor properties through mechanisms such as methylating DNA to inhibit tumor growth (Mizuno & Decker, 1976). Similar research on isoxazole derivatives has shown promising applications in the development of novel anticancer agents through various synthetic pathways (Pasunooti et al., 2015).

  • Synthesis and Biological Evaluation : The synthesis of novel compounds containing isoxazole and oxadiazole moieties has been a focus of research due to their potential biological activities. For instance, synthesis techniques have been developed for creating highly functionalized derivatives of these compounds, which have been evaluated for antibacterial and antitubercular activities (Shingare et al., 2018). These studies highlight the methodological advancements in synthesizing compounds with specific structural features for targeted biological applications.

  • Chemical Characterization and Application in Corrosion Inhibition : Further research into oxadiazole derivatives has demonstrated their utility in corrosion inhibition for metals, providing insights into their chemical properties and applications beyond biological activities. Studies have explored how different substitutions on the oxadiazole ring affect their efficiency as corrosion inhibitors, showcasing the versatility of these compounds in various fields (Ammal et al., 2018).

properties

IUPAC Name

5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMACETHCWIALNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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